molecular formula C10H10N2O2 B13978555 5-Methyl-4-azaindole-3-carboxylic acid methyl ester

5-Methyl-4-azaindole-3-carboxylic acid methyl ester

Cat. No.: B13978555
M. Wt: 190.20 g/mol
InChI Key: FAVZZWRMDILSBY-UHFFFAOYSA-N
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Description

5-Methyl-4-azaindole-3-carboxylic acid methyl ester: is a heterocyclic compound that belongs to the indole family Indoles are significant due to their presence in many natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-4-azaindole-3-carboxylic acid methyl ester typically involves the cyclization of substituted o-iodoaniline with dicarbonyl compounds. The reaction conditions often include the formation of an imine intermediate, followed by cyclization using a base and a catalytic amount of copper(I) iodide (CuI) . Another method involves the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride are reacted under reflux conditions in methanesulfonic acid (MsOH) to yield the desired indole derivative .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions: 5-Methyl-4-azaindole-3-carboxylic acid methyl ester undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are used under controlled conditions.

Major Products Formed:

    Oxidation: Carboxylic acids and other oxidized derivatives.

    Reduction: Alcohols and other reduced forms.

    Substitution: Halogenated or nitrated indole derivatives.

Scientific Research Applications

Chemistry: In organic synthesis, 5-Methyl-4-azaindole-3-carboxylic acid methyl ester serves as a building block for the synthesis of more complex molecules. It is used in the development of new synthetic methodologies and the creation of novel compounds with potential biological activity .

Biology and Medicine: This compound has shown promise in medicinal chemistry due to its potential biological activities. . Research is ongoing to explore its efficacy in various therapeutic applications.

Industry: In the industrial sector, this compound can be used in the production of pharmaceuticals and agrochemicals. Its role as an intermediate in the synthesis of active pharmaceutical ingredients (APIs) makes it valuable for drug development.

Mechanism of Action

The mechanism of action of 5-Methyl-4-azaindole-3-carboxylic acid methyl ester involves its interaction with various molecular targets. The indole ring system allows it to bind to multiple receptors and enzymes, potentially inhibiting their activity. This binding can lead to various biological effects, such as antiviral or anticancer activity . The exact pathways and targets are still under investigation, but the compound’s ability to form hydrogen bonds and interact with biological macromolecules is crucial to its activity.

Comparison with Similar Compounds

  • Indole-3-carboxylic acid methyl ester
  • 4-Chloro-7-azaindole-5-carboxylic acid methyl ester
  • Indole-2-carboxylic acid methyl ester

Comparison: 5-Methyl-4-azaindole-3-carboxylic acid methyl ester is unique due to the presence of a methyl group at the 5-position and an azaindole structure. This modification can influence its chemical reactivity and biological activity compared to other indole derivatives. For instance, the presence of the azaindole moiety can enhance its binding affinity to certain biological targets, making it a more potent compound in specific applications .

Properties

Molecular Formula

C10H10N2O2

Molecular Weight

190.20 g/mol

IUPAC Name

methyl 5-methyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylate

InChI

InChI=1S/C10H10N2O2/c1-6-3-4-8-9(12-6)7(5-11-8)10(13)14-2/h3-5,11H,1-2H3

InChI Key

FAVZZWRMDILSBY-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=C1)NC=C2C(=O)OC

Origin of Product

United States

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